Beclomethasone 21-Propionate-d5
CAS No.:
Cat. No.: VC16670791
Molecular Formula: C25H33ClO6
Molecular Weight: 470.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H33ClO6 |
|---|---|
| Molecular Weight | 470.0 g/mol |
| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
| Standard InChI | InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2 |
| Standard InChI Key | OPNPEZLXXKGRTA-BFHSNLKKSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O |
| Canonical SMILES | CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O |
Introduction
Chemical Structure and Physicochemical Properties
Beclomethasone 21-Propionate-d5 (molecular formula: ) is a deuterium-enriched analog of beclomethasone 21-propionate. The incorporation of deuterium atoms at the propionate moiety enhances molecular stability without significantly altering its steric or electronic properties. The compound retains the core steroid backbone, featuring a chlorinated pregnane structure with hydroxyl and ketone functional groups critical for receptor binding .
Structural Features
-
Core Structure: A 21-propionate ester derivative of beclomethasone, with deuterium substitution at the propionate side chain.
-
Stereochemistry: The (11β,16β) configuration ensures optimal glucocorticoid receptor (GR) binding affinity .
-
Isotopic Labeling: Five deuterium atoms replace hydrogens at the propionate group, enabling tracking via mass spectrometry.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 470.0 g/mol |
| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1(C@HC)O |
| Solubility | Low aqueous solubility; soluble in organic solvents (e.g., DMSO, ethanol) |
The deuterium atoms in Beclomethasone 21-Propionate-d5 reduce metabolic degradation rates, prolonging its half-life in biological systems compared to non-deuterated forms. This property is particularly advantageous in longitudinal pharmacokinetic studies.
Synthesis and Derivation
Beclomethasone 21-Propionate-d5 is synthesized through selective deuteration of beclomethasone dipropionate, a prodrug approved for clinical use since 1976. The synthesis involves:
-
Hydrogen-Deuterium Exchange: Catalytic deuteration at the propionate side chain under controlled conditions.
-
Purification: Chromatographic techniques to isolate the deuterated product from non-deuterated residues.
-
Characterization: Mass spectrometry and nuclear magnetic resonance (NMR) to confirm isotopic purity and structural integrity.
This synthetic route ensures >98% isotopic enrichment, critical for minimizing variability in tracer studies.
Pharmacokinetics and Metabolic Pathways
Absorption and Distribution
Upon administration, Beclomethasone 21-Propionate-d5 exhibits limited systemic absorption due to its low bioavailability (<20%). It primarily localizes in target tissues such as the lungs and liver, where esterases catalyze its conversion to active metabolites .
Metabolic Activation
The compound undergoes sequential hydrolysis to form:
-
Beclomethasone 17-monopropionate (17-BMP): The primary active metabolite with potent GR agonism.
-
Beclomethasone: The parent compound, further metabolized to inactive glucuronides.
Deuterium labeling slows the hydrolysis rate, allowing researchers to delineate metabolic pathways with higher temporal resolution.
Table 2: Key Metabolites and Their Properties
| Metabolite | Enzymatic Pathway | Biological Activity |
|---|---|---|
| 17-BMP | Esterase-mediated hydrolysis | High GR affinity () |
| Beclomethasone | Further hydrolysis | Moderate GR affinity () |
| Glucuronides | UDP-glucuronosyltransferases | Inactive; excreted renally |
Pharmacological Applications
Anti-Inflammatory Mechanisms
Beclomethasone 21-Propionate-d5 binds to cytoplasmic GRs, inducing conformational changes that promote receptor translocation to the nucleus. There, it modulates gene expression by:
-
Upregulating anti-inflammatory genes: e.g., lipocortin-1 and IkBα, which inhibit phospholipase A2 and NF-κB, respectively.
-
Repressing pro-inflammatory cytokines: Including IL-1β, TNF-α, and IL-6 .
Research Applications
-
Metabolic Tracing: Deuterium labels enable quantification of tissue-specific metabolite distribution using LC-MS/MS.
-
Drug-Drug Interaction Studies: Investigating cytochrome P450 (CYP3A4) modulation, which affects concurrent drug metabolism.
-
Receptor Binding Kinetics: Comparative studies with non-deuterated analogs to assess isotopic effects on GR affinity.
Comparative Analysis with Other Glucocorticoids
Table 3: Structural and Functional Comparison
| Compound | Structural Features | Unique Advantages |
|---|---|---|
| Beclomethasone Dipropionate | Prodrug with 17- and 21-propionate esters | Broader tissue distribution |
| Budesonide | 16α,17α-acetal group | Higher lung retention |
| Fluticasone Propionate | Fluorinated thioester | Longer half-life () |
| Beclomethasone 21-Propionate-d5 | Deuterated propionate | Enhanced metabolic tracking |
The deuterium labeling in Beclomethasone 21-Propionate-d5 provides unique advantages in research settings, particularly in elucidating glucocorticoid metabolism and optimizing therapeutic indices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume